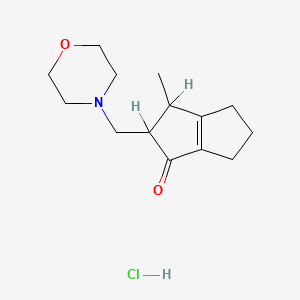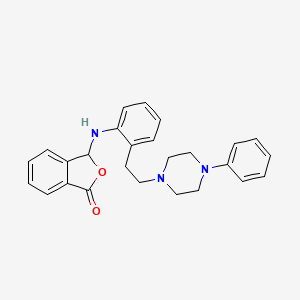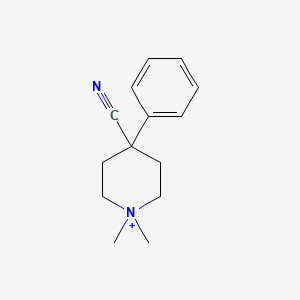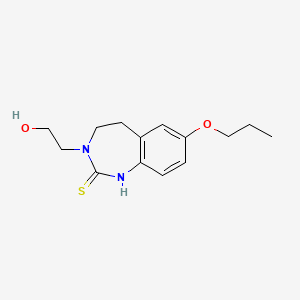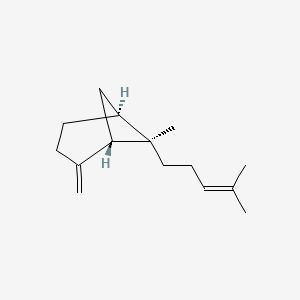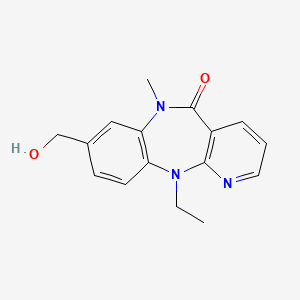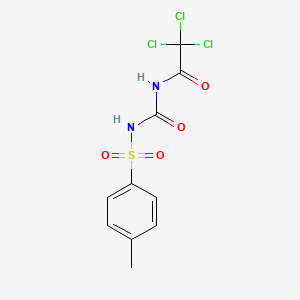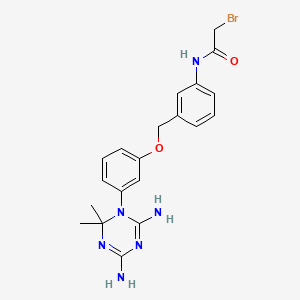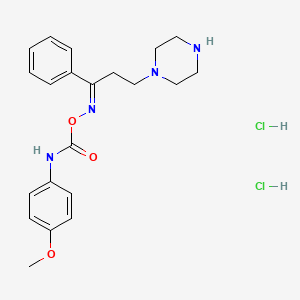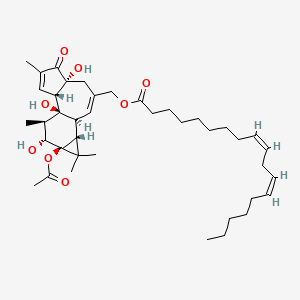
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate: is a complex organic compound belonging to the family of phorbol esters. These compounds are known for their biological activities and are often derived from plants, particularly those in the Euphorbiaceae family. Phorbol esters have been extensively studied for their potential therapeutic applications, including their role as tumor promoters and their effects on various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Esterification: The esterification of the phorbol core with (9Z,12Z)-octadecadienoic acid is carried out using standard esterification techniques, often employing reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized phorbol derivatives, reduced alcohols, and various substituted phorbol esters.
科学的研究の応用
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and acetylation reactions.
Biology: Investigated for its role in modulating cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to promote tumor cell differentiation and apoptosis.
Industry: Utilized in the development of bioactive compounds and as a precursor for the synthesis of other phorbol esters.
作用機序
The mechanism of action of 13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate involves its interaction with protein kinase C (PKC) isoforms. The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling pathways that regulate various cellular processes, including gene expression, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Phorbol-12-myristate-13-acetate (PMA): Another well-known phorbol ester with similar biological activities.
12-O-Tetradecanoylphorbol-13-acetate (TPA): A potent tumor promoter used in cancer research.
Phorbol-13-acetate: A simpler phorbol ester with fewer functional groups.
Uniqueness
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate is unique due to its specific esterification pattern and the presence of the (9Z,12Z)-octadecadienoate group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
250268-53-2 |
|---|---|
分子式 |
C40H60O8 |
分子量 |
668.9 g/mol |
IUPAC名 |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H60O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(42)47-26-30-24-31-34-37(5,6)40(34,48-29(4)41)36(44)28(3)39(31,46)32-23-27(2)35(43)38(32,45)25-30/h11-12,14-15,23-24,28,31-32,34,36,44-46H,7-10,13,16-22,25-26H2,1-6H3/b12-11-,15-14-/t28-,31+,32-,34-,36-,38-,39-,40-/m1/s1 |
InChIキー |
YSXDURFMHDUCMP-BQXPDDNPSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1=C[C@H]2[C@H]3[C@](C3(C)C)([C@@H]([C@H]([C@@]2([C@@H]4C=C(C(=O)[C@]4(C1)O)C)O)C)O)OC(=O)C |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC2C3C(C3(C(C(C2(C4C=C(C(=O)C4(C1)O)C)O)C)O)OC(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


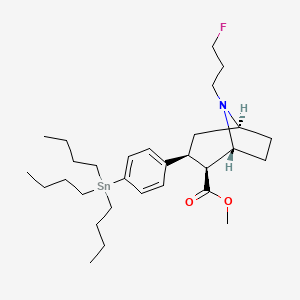
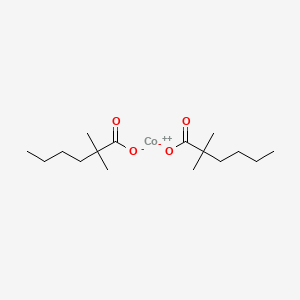

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
